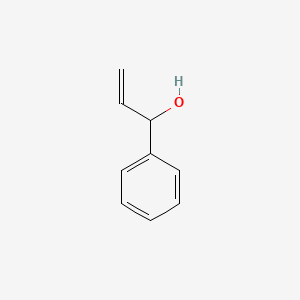

1-Phenylprop-2-en-1-ol

Übersicht

Beschreibung

NSC 167595 Phenylvinylcarbinol:

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound has been investigated for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Phenylvinylcarbinol is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

Target of Action

1-Phenylprop-2-en-1-ol, also known as alpha-Vinylbenzyl alcohol, is a molecular structural unit used for synthesizing polymers, catalysts, drugs, and more . It exhibits biological activities, including antifungal and anti-inflammatory effects .

Mode of Action

It’s known that when treated with dilute sulfuric acid, it rearranges to an isomer, which shows an intense absorption at 250 nm and a weaker absorption at 290 nm . This suggests that the compound interacts with its targets and undergoes changes under certain conditions.

Biochemical Pathways

Given its antifungal and anti-inflammatory activities , it may influence pathways related to these biological responses.

Result of Action

Its antifungal and anti-inflammatory activities suggest that it may modulate cellular processes related to these responses .

Biochemische Analyse

Biochemical Properties

Alpha-Vinylbenzyl alcohol exhibits reactivity and can undergo various chemical reactions, including polymerization, crosslinking, and oxidation . It serves as a valuable monomer for synthesizing diverse polymers and copolymers . By copolymerizing alpha-Vinylbenzyl alcohol with other monomers like styrene, acrylates, and methacrylates, unique copolymers with distinct properties can be produced .

Cellular Effects

Given its reactivity and role in polymer synthesis, it may influence cellular processes related to these functions .

Molecular Mechanism

The mechanism of action of alpha-Vinylbenzyl alcohol depends on its specific application . In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers .

Temporal Effects in Laboratory Settings

Its stability and degradation would be important factors to consider in its use in polymer synthesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Additionsreaktion: Phenylvinylcarbinol kann durch die Additionsreaktion von Styrol und Wasser synthetisiert werden.

Fermentation: Ein weiteres Verfahren beinhaltet die Fermentation von Bäckerhefe (Saccharomyces cerevisiae) zur Gewinnung von Hefezellen, die dann in einem Transformationskulturmedium verwendet werden, das Benzaldehyd und Acetaldehyd enthält.

Industrielle Produktionsmethoden: Die industrielle Produktion von Phenylvinylcarbinol beinhaltet häufig die Verwendung großtechnischer chemischer Reaktoren, in denen die Additionsreaktion von Styrol und Wasser für Ausbeute und Reinheit optimiert wird. Die Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration werden sorgfältig kontrolliert, um eine gleichmäßige Produktion zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: Phenylvinylcarbinol kann Oxidationsreaktionen eingehen, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach der spezifischen Substitutionsreaktion, aber häufige Reagenzien sind Halogene und Säuren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation Aldehyde oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Kohlenwasserstoffe erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexerer Moleküle.

Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit biologischen Systemen untersucht.

Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Verwendung als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen.

Industrie: Phenylvinylcarbinol wird bei der Produktion von Duftstoffen, Aromen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den Phenylvinylcarbinol seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es beispielsweise mit Enzymen und Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. Die spezifischen molekularen Zielstrukturen und Signalwege hängen von dem Kontext ab, in dem die Verbindung verwendet wird .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Phenylvinylcarbinol can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Vergleich Mit ähnlichen Verbindungen

Phenylvinylcarbinol kann mit anderen ähnlichen Verbindungen wie Zimtalkohol und Phenylacetylcarbinol verglichen werden. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich jedoch in ihren chemischen Eigenschaften und Anwendungen unterscheiden .

Zimtalkohol: Ähnlich in der Struktur, aber unterschiedliche Reaktivität und Anwendungen.

Phenylacetylcarbinol: Wird als Zwischenprodukt bei der Synthese von Arzneimitteln verwendet und weist unterschiedliche Herstellungsverfahren auf.

Die Einzigartigkeit von Phenylvinylcarbinol liegt in seiner spezifischen chemischen Struktur und der Vielseitigkeit seiner Anwendungen in verschiedenen Bereichen.

Eigenschaften

IUPAC Name |

1-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJQVRGRPHIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346753 | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-06-0, 42273-76-7 | |

| Record name | Benzyl alcohol, alpha-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylvinylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Vinylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NSC 167595 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical reaction that 1-phenylprop-2-en-1-ol undergoes in the presence of Lewis acids?

A1: this compound undergoes an anionotropic rearrangement to form 3-phenylprop-2-en-1-ol (cinnamyl alcohol) in the presence of Lewis acid catalysts. This reaction has been studied in sulpholane solution. [, ]

Q2: How do different Lewis acids affect the rate of this rearrangement reaction?

A2: The rate of rearrangement is directly proportional to the concentration of the Lewis acid catalyst and varies significantly depending on the Lewis acid used. For instance, at 35°C, GaCl3 shows the highest catalytic activity, followed by SnCl4, while ZnCl2 exhibits significantly lower activity. [] A detailed kinetic study using various tin(IV) chloride species also revealed a wide range of rate coefficients depending on the substituents on the tin center. []

Q3: Is there evidence of synergistic catalysis involving multiple Lewis acids in this rearrangement reaction?

A3: Yes, research has shown that a combination of zinc chloride and phosphoryl chloride exhibits synergistic catalysis in the anionotropic rearrangement of this compound. [] This suggests that the presence of both Lewis acids enhances the reaction rate beyond what either could achieve individually.

Q4: Besides acting as a substrate in Lewis acid-catalyzed rearrangements, can this compound be a starting material for other types of reactions?

A4: Yes, derivatives of this compound can be used as precursors for the synthesis of heterocyclic compounds. For example, α-oximono-esters derived from this compound can undergo thermal cyclization to generate oxazin-2-one nitrones. These nitrones can further react with electron-poor olefinic dipolarophiles in cycloaddition reactions to yield isoxazolidine derivatives. []

Q5: Can the stereochemistry of this compound derivatives influence the outcome of chemical reactions?

A5: Yes, the stereochemistry plays a crucial role. Studies on the oxy-Cope rearrangement of 5-(5-fluoroadamant-2-ylidene)-4-hydroxy-4-phenyl-1-pentene, a this compound derivative, demonstrate the impact of stereochemistry. The configuration of the starting alcohol influences the ratio of (E) and (Z)-2-allyl-2-benzoyl-5-fluoroadamantanes formed. This highlights the importance of stereochemical considerations in reactions involving this compound derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)

![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)

![2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1595827.png)